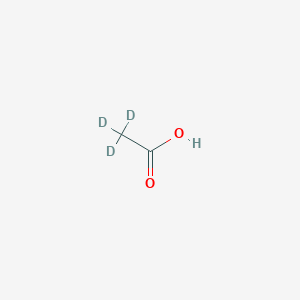

2,2,2-Trideuterioacetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149534 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-02-3, 79562-15-5 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2,2,2 Trideuterioacetic Acid and Deuterium Purity

Advanced Synthetic Routes for Site-Specific Deuteration of Acetic Acid Precursors

Site-specific deuteration is crucial for synthesizing 2,2,2-trideuterioacetic acid, ensuring that the deuterium (B1214612) atoms are incorporated exclusively at the C-2 position. Several advanced synthetic routes utilize deuterated starting materials to achieve this precision.

One common strategy involves the use of a deuterated Grignard reagent, specifically trideuteromethyl magnesium iodide (CD₃MgI). sigmaaldrich.com This reagent can be synthesized from deuterated methyl iodide and magnesium. iaea.org The subsequent carboxylation of the Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, yields this compound. This method is highly effective for site-specific incorporation of the trideuteriomethyl group.

Another robust method begins with deuterated methanol (B129727) (CD₃OD), which is an accessible and relatively inexpensive source of the CD₃ group. nih.gov Deuterated methanol can be converted into deuterated methyl iodide (CD₃I), which then serves as a precursor in various synthetic pathways, including the Grignard reaction mentioned above.

The hydrolysis of an acetic acid derivative is also a viable route. For instance, a patented production process describes the reaction of acetic anhydride (B1165640) with heavy water (D₂O) in the presence of a catalyst to produce deuterated acetic acid. google.com This method directly incorporates deuterium into the final product structure.

Furthermore, the oxidation of 2,2,2-trideuterioacetaldehyde provides a direct pathway to the desired acid. The precursor, 2,2,2-trideuterioacetaldehyde, can be prepared with high isotopic purity through repeated exchange reactions of acetaldehyde (B116499) with deuterium oxide.

| Precursor | Reagent(s) | Key Transformation | Reference |

|---|---|---|---|

| Trideuteromethyl magnesium iodide (CD₃MgI) | 1. CO₂ 2. H₃O⁺ | Carboxylation | sigmaaldrich.com |

| Acetic Anhydride ((CH₃CO)₂O) | D₂O, Catalyst | Hydrolysis | google.com |

| 2,2,2-Trideuterioacetaldehyde (CD₃CHO) | Oxidizing Agent | Oxidation | |

| Deuterated Methanol (CD₃OD) | Various | Serves as a source for other CD₃ reagents | nih.gov |

Methodologies for Achieving High Isotopic Enrichment and Purity in this compound

Achieving high isotopic enrichment (typically >98 atom % D) is paramount for the utility of this compound in research applications. The primary factor influencing enrichment is the isotopic purity of the deuterium source, such as deuterium oxide (D₂O) or deuterated methanol. nih.gov

To maximize deuterium incorporation, synthetic strategies often employ multiple, sequential deuteration steps or exchange reactions. For example, in the synthesis of the precursor 2,2,2-trideuterioacetaldehyde, performing the hydrogen-deuterium exchange reaction three times was shown to achieve 99% deuterium incorporation in the methyl group. Using a significant excess of the deuterating agent, like D₂O, helps to drive the equilibrium of the exchange reaction towards the fully deuterated product. wikipedia.orglibretexts.org

Once the synthesis is complete, purification of the final product is essential to remove any remaining starting materials, reagents, and, crucially, any partially deuterated or non-deuterated species. Standard purification techniques such as distillation are effective for volatile compounds like acetic acid and its precursors. The significant mass difference between hydrogen and deuterium makes separation more feasible than for isotopes of heavier elements. wikipedia.org For non-volatile precursors or products, chromatographic methods can be employed to ensure high chemical and isotopic purity.

Deuterium Exchange Reactions in the Preparation of Deuterated Analogs

Hydrogen-deuterium (H/D) exchange is a fundamental reaction for preparing deuterated compounds, including this compound. wikipedia.org This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, typically D₂O. nih.gov The hydrogens on the carbon atom adjacent to a carbonyl group (α-hydrogens), such as those in acetic acid, are acidic and thus susceptible to exchange. libretexts.org

The exchange can be facilitated through acid, base, or metal catalysis. wikipedia.orgnih.gov

Base-catalyzed exchange: In the presence of a base and D₂O, the α-hydrogen is abstracted to form an enolate intermediate. This enolate is then deuterated by the D₂O. Repetition of this process leads to the exchange of all α-hydrogens. nih.gov

Acid-catalyzed exchange: Under acidic conditions with a deuterium source (e.g., deuterated acids), the carbonyl oxygen is protonated (or deuterated), which enhances the acidity of the α-hydrogens and promotes their exchange via an enol intermediate. nih.gov

Metal catalysis: Transition metals, such as palladium, can also catalyze H/D exchange reactions, often under acidic conditions. nih.gov

These exchange reactions are equilibrium processes. Therefore, to achieve a high level of deuteration, an excess of the deuterium source is required to shift the equilibrium toward the desired deuterated product. wikipedia.org The conditions of the reaction, such as temperature, pH, and reaction time, are optimized to maximize deuterium incorporation while minimizing side reactions. researchgate.net

Analytical Verification of Deuterium Incorporation and Purity in this compound

Confirming the successful synthesis and purity of this compound requires robust analytical techniques capable of determining both the location and the extent of deuterium incorporation. The primary methods used for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is one of the most direct ways to verify deuteration. The replacement of hydrogen with deuterium at the C-2 position results in the disappearance or significant reduction of the characteristic singlet signal for the methyl protons of acetic acid.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift similar to that of the methyl protons in the ¹H NMR spectrum confirms the presence of deuterium at the desired location. sigmaaldrich.com Quantitative ²H NMR can be used to accurately determine the isotopic abundance. nih.govrug.nl

Mass Spectrometry (MS): MS is used to determine the isotopic enrichment by measuring the mass-to-charge ratio of the molecule. The molecular weight of this compound is three mass units higher than that of unlabeled acetic acid. High-resolution mass spectrometry (HRMS) is particularly powerful as it can resolve the masses of different isotopologues (molecules that differ only in their isotopic composition), allowing for a precise calculation of deuterium purity. nih.govresearchgate.net

Molecular Rotational Resonance (MRR) Spectroscopy: For complex mixtures of isotopomers (isomers with isotopes at different positions), MRR spectroscopy offers an exceptionally high-resolution analysis. It can unambiguously identify and quantify each distinct isotopomer in a mixture, which can be challenging for NMR and MS due to signal overlap. acs.org

| Technique | Information Provided | Key Observation | Reference |

|---|---|---|---|

| ¹H NMR | Site of deuteration | Disappearance of the methyl proton signal | studymind.co.uk |

| ²H NMR | Confirmation and quantification of deuterium | Appearance of a signal at the corresponding chemical shift | sigmaaldrich.comnih.gov |

| Mass Spectrometry (MS/HRMS) | Isotopic enrichment and distribution | Molecular ion peak shift of +3 m/z; analysis of isotopologue distribution | rsc.orgnih.gov |

| Molecular Rotational Resonance (MRR) | Unambiguous identification of isotopomers | Unique rotational spectrum for each isotopomer | acs.org |

Research on Scalability and Efficiency of Deuteration Processes for Academic Applications

The increasing use of deuterated compounds in various scientific fields necessitates the development of synthetic methods that are not only effective but also scalable and efficient for academic and research purposes. arizona.edu Scalability refers to the ability to increase the reaction volume to produce larger quantities of the desired compound without a significant loss in yield or purity. psu.edunih.gov

Research into scalable syntheses focuses on several key aspects:

Cost and Availability of Reagents: The use of inexpensive and readily available deuterium sources, such as D₂O, is critical for large-scale applications. nih.gov

Reaction Efficiency: High-yield reactions are essential to maximize the output and minimize waste. This often involves optimizing reaction conditions, including catalyst choice, temperature, and reaction time. A patented process for deuterated acetic acid highlights a specific catalytic method designed for production. google.com

Process Simplification: One-pot reactions or procedures with fewer purification steps are generally more efficient and easier to scale up. iaea.org The in-situ preparation of deuterating agents is one strategy to streamline the synthesis. nih.gov

Flow Chemistry: Continuous flow chemistry is an emerging technology that offers significant advantages for scalability. By pumping reagents through a reactor, larger quantities of product can be generated over time compared to traditional batch processes, often with better control over reaction parameters, leading to improved yields and safety. nih.gov

For academic applications, where gram-scale quantities are often required, the development of practical and robust methods is crucial. Studies describing the "large-scale" synthesis of deuterated compounds, even if modest by industrial standards, provide valuable protocols for the research community. nih.gov

Advanced Spectroscopic Applications of 2,2,2 Trideuterioacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy with Deuterated Acetic Acid

Elucidation of Chemical Structures and Molecular Identity via Deuterated Acetic Acid-Assisted NMR

Deuterated acetic acid plays a significant role in the elucidation of chemical structures and the confirmation of molecular identity. By providing a medium to dissolve samples for NMR analysis without interfering with the proton signals of the analyte, it enables detailed structural characterization. carlroth.com This is a routine application in research and development laboratories for tasks such as identity verification. carlroth.com

One of the key advantages of using an acidic deuterated solvent like 2,2,2-trideuterioacetic acid is the ability to perform deuterium (B1214612) exchange experiments. Acidic protons in a sample molecule, such as those in hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) groups, can exchange with the deuterium from the solvent's carboxyl group (-COOD). This exchange leads to the disappearance or significant broadening of the corresponding proton signals in the ¹H NMR spectrum, which helps in their identification and assignment. carlroth.com This technique is invaluable for confirming the presence of such functional groups within a molecule.

Furthermore, the use of deuterated acetic acid can influence the chemical shifts of nearby protons in the analyte molecule through solvent effects. These shifts can provide additional structural information. For instance, in a study of a synthetic [3.3.1]azabicycle, dissolving the compound in d4-acetic acid led to protonation of the nitrogen atom. acs.org This resulted in observable changes in the chemical shifts of adjacent protons, which helped in confirming the structure and understanding the steric environment within the molecule. acs.org

Investigations into Molecular Conformations and Dynamics Using Deuterated Acetic Acid

NMR spectroscopy, facilitated by the use of deuterated solvents like this compound, is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules in solution. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, relies heavily on NMR parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts. The choice of solvent can significantly influence the conformational preferences of a molecule.

For example, a study on 2,3-dihydroxypropanoic acid utilized various solvents, including deuterated ones, to determine how the solvent environment and ionization state affect its conformation as determined by NMR spectroscopy. sigmaaldrich.com While this specific study may not have used deuterated acetic acid, it highlights the principle that the solvent plays a critical role in conformational analysis. Using an acidic solvent like deuterated acetic acid can protonate or deprotonate certain functional groups, thereby altering intramolecular interactions and leading to conformational changes that can be monitored by NMR.

The dynamic processes that can be studied include rotations around single bonds, ring inversions, and intermolecular interactions. Temperature-dependent NMR studies, conducted in a suitable deuterated solvent, can provide quantitative information about the energy barriers associated with these processes.

Applications of Deuterium NMR (²H NMR) for Direct Detection and Quantification

While ¹H NMR focuses on the protons in a molecule, deuterium NMR (²H or D NMR) spectroscopy allows for the direct observation of the deuterium nuclei. In a sample dissolved in this compound, the most intense signal in the ²H NMR spectrum will be from the solvent itself. This strong solvent signal can be used for various purposes.

One key application is as a reference signal. The chemical shift of the deuterium in the solvent can be used to reference the ²H NMR spectrum. Additionally, the deuterium signal is fundamental for the field-frequency lock system in modern NMR spectrometers, ensuring the stability of the magnetic field throughout the experiment. fluorochem.co.ukreddit.com

²H NMR can also be used for quantitative purposes. The integrated intensity of a deuterium signal is proportional to the number of deuterium nuclei contributing to it. This principle can be applied in studies where deuterium is intentionally incorporated into a molecule of interest (isotopic labeling). By dissolving the labeled compound in a deuterated solvent with a known concentration, the amount of the labeled compound can be quantified by comparing the integral of its deuterium signal to that of the solvent.

Furthermore, the line shape of deuterium signals can provide information about molecular dynamics and orientation in anisotropic media like liquid crystals.

Research on Acidity Studies of Deuterated Acids and Bases in NMR Environments

NMR spectroscopy is a valuable technique for studying acid-base chemistry in solution. The chemical shifts of protons attached to or near acidic or basic sites are often sensitive to the protonation state of the molecule. By monitoring these chemical shift changes as a function of pH or pD (the deuterium equivalent of pH), the pKa (acid dissociation constant) of a compound can be determined.

Using a deuterated acidic solvent like this compound allows for the study of acid-base equilibria in a deuterated medium. The acidity of the deuterated solvent itself can influence the equilibria being studied. For instance, the carboxyl group of this compound (CD₃COOD) is a weak acid. Its presence can protonate (or rather, deuterate) basic sites in the analyte molecule.

In a study involving a [3.3.1]azabicycle, d4-acetic acid was used to create a protonated (deuterated) form of the molecule in solution for NMR analysis. acs.org The resulting acetate (B1210297) salt showed distinct chemical shifts compared to the free base, providing insight into the structure of the protonated species. acs.org Such experiments are crucial for understanding how molecules behave in acidic environments.

The chemical shift of the acidic proton in this compound is itself dependent on factors like temperature and concentration, which can be correlated with its acidic properties in the NMR environment. washington.edu

Mass Spectrometry (MS) Techniques Utilizing this compound

While the primary application of this compound is in NMR spectroscopy, its deuterated nature also makes it useful in certain mass spectrometry (MS) applications, particularly those involving hydrogen-deuterium exchange (HDX-MS). HDX-MS is a powerful technique for studying protein conformation and dynamics.

In a typical HDX-MS experiment, a protein is exposed to a deuterated solvent (like D₂O), and the amide protons on the protein backbone exchange with deuterium from the solvent. The rate of this exchange depends on the solvent accessibility and hydrogen bonding of the amide protons. By quenching the exchange reaction and analyzing the protein or its fragments by mass spectrometry, the amount of deuterium incorporation can be measured. This provides information about the protein's structure and flexibility.

This compound can be used in the quenching step of an HDX-MS experiment. The exchange reaction is typically quenched by lowering the pH and temperature. A quench buffer containing a deuterated acid like this compound can be used to maintain the low pH required to slow down the back-exchange of deuterium to protium, thus preserving the deuterium labeling pattern during subsequent analysis.

Furthermore, deuterated compounds are sometimes used as internal standards in quantitative MS-based assays, such as in metabolomics. While not a primary application for this compound, its isotopically labeled nature is a key feature for such uses.

Employment of this compound as an Internal Standard in GC-MS and LC-MS Methodologies

This compound (acetic acid-d3) serves as an exemplary internal standard for quantitative analysis in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The fundamental principle behind its use lies in the application of stable isotope dilution analysis. nih.govdiagenode.com As an isotopically labeled analog of acetic acid, it shares nearly identical physicochemical properties with the non-deuterated analyte. This ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's ion source. chromforum.org

The key advantage of using a deuterated standard is its mass difference. While the analyte and the standard behave almost identically during sample preparation, extraction, and chromatographic analysis, they are easily distinguished by the mass spectrometer due to the mass shift of three daltons provided by the deuterium atoms. clearsynth.com This distinction is critical for accurate quantification, as any sample loss or variation in instrument response during the analytical process will affect both the analyte and the internal standard equally. clearsynth.commetbio.net By calculating the ratio of the analyte's signal to the known concentration of the this compound standard, analysts can correct for matrix effects and other experimental variables, leading to highly accurate and precise measurements. chromforum.orgclearsynth.com This approach is particularly valuable in the analysis of complex biological or environmental samples where matrix interference can significantly impact quantification. nih.gov

Studies on Fragmentation Pathways and Ion-Molecule Reactions Using Deuterium Labeling

The use of isotopically labeled compounds like this compound is a powerful and well-established technique for elucidating the mechanisms of mass spectral fragmentation and ion-molecule reactions. nih.govresearchgate.netchromatographyonline.com When a molecule is ionized in a mass spectrometer, it forms a molecular ion that can undergo fragmentation to produce a series of product ions. Determining the exact structure of these fragments and the pathway by which they are formed is crucial for structural elucidation. libretexts.org

Deuterium labeling provides a clear path to track atoms during these fragmentation processes. chromatographyonline.com By replacing specific hydrogen atoms with deuterium, researchers can observe how the mass-to-charge (m/z) ratio of fragment ions shifts. For example, if a fragment ion retains the trideuteriomethyl group (-CD₃) of this compound, its mass will be three units higher than the corresponding fragment from unlabeled acetic acid. Conversely, if the -CD₃ group is lost as a neutral fragment, the resulting ion will have the same mass as that from the unlabeled compound. This allows for the unambiguous identification of which parts of the molecule are retained in the ion and which are lost. nih.govacs.org

This method has been instrumental in confirming or refuting proposed fragmentation mechanisms, such as McLafferty rearrangements and other complex intramolecular hydrogen transfer reactions. acs.orgyoutube.com By knowing the initial position of the deuterium labels, scientists can deduce the intricate series of bond breakages and formations that occur within the mass spectrometer. researchgate.netacs.org

Applications of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Conformational Analysis

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to investigate protein conformation, dynamics, and interactions. thermofisher.comresearchgate.net The method relies on the exchange of labile amide protons on the protein backbone with deuterium atoms from a deuterated solvent, typically Deuterium oxide (D₂O). youtube.com The rate of this exchange is highly dependent on the protein's structure; protons in solvent-accessible and flexible regions exchange rapidly, while those involved in stable hydrogen bonds within secondary structures (like alpha-helices and beta-sheets) are protected and exchange much more slowly. youtube.commtoz-biolabs.com

While this compound is not the primary labeling reagent, deuterated acids and other buffer components are critical for controlling the experimental conditions. The HDX reaction is initiated by diluting the protein into a D₂O-based buffer. iaanalysis.com After a specific time, the exchange reaction is effectively stopped, or "quenched," by rapidly lowering the pH to approximately 2.5 and reducing the temperature to near 0°C. iaanalysis.comnih.gov This quenching step is essential to minimize the loss of incorporated deuterium (back-exchange) during subsequent analysis. nih.gov

This is where a deuterated acid like this compound can play a role. To maintain a fully deuterated environment and prevent the reintroduction of protons during the quenching step, a deuterated acid is used to acidify the solution. Following the quench, the protein is typically digested into smaller peptides, which are then analyzed by LC-MS to measure the mass increase corresponding to deuterium uptake in different regions of the protein. youtube.com By comparing the deuterium uptake patterns of a protein in different states (e.g., with and without a bound ligand), researchers can map interaction sites and identify regions that undergo conformational changes. thermofisher.comyoutube.com

Vibrational Spectroscopy (Infrared and Raman) with this compound

Analysis of Isotopic Effects on Vibrational Frequencies and Mode Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for studying molecular structure and bonding. The substitution of hydrogen with deuterium in this compound induces significant and predictable changes in its vibrational spectrum, a phenomenon known as the isotopic effect. This effect is invaluable for the definitive assignment of vibrational modes. dtic.milnsf.gov

The frequency of a vibrational mode is dependent on the masses of the atoms involved. Because deuterium is approximately twice as heavy as hydrogen, vibrations involving the substituted atoms occur at lower frequencies. The most pronounced shifts are seen in modes directly involving the C-D bonds. For instance, the C-D stretching vibrations in the -CD₃ group appear at significantly lower wavenumbers compared to the C-H stretches in the -CH₃ group of normal acetic acid. uiowa.edu Similarly, bending and rocking modes of the methyl group are also shifted to lower frequencies. rsc.org These shifts provide clear experimental evidence to confirm theoretical assignments of which atoms are moving in a particular vibrational mode. dtic.mildtic.mil

Below is a data table comparing selected experimental vibrational frequencies for acetic acid and its deuterated analog, illustrating the isotopic shifts.

Comparison of Vibrational Frequencies (cm⁻¹) for Acetic Acid and this compound

| Vibrational Mode | CH₃COOH (cm⁻¹) | CD₃COOH (cm⁻¹) | Approximate Isotopic Shift (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | ~1717 | ~1717 | ~0 |

| CH₃/CD₃ Symmetric Stretch | ~2944 | ~2115 | -829 |

| CH₃/CD₃ Asymmetric Stretch | ~3000 | ~2265 | -735 |

| CH₃/CD₃ Symmetric Bend (Deformation) | ~1380 | ~1045 | -335 |

| C-C Stretch | ~990 | ~890 | -100 |

Utilization as a Spectroscopic Probe for Reaction Monitoring and Intermediates

The distinct vibrational signature of the carbon-deuterium bond makes this compound an effective spectroscopic probe for monitoring chemical reactions in real-time. rsc.org Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous observation of reactants, intermediates, and products as a reaction proceeds. researchgate.netrsc.org

In a complex reaction mixture containing multiple species with C-H bonds, their IR absorption bands can overlap, making it difficult to track a specific molecule. By using this compound, researchers can monitor the intensity of the unique C-D stretching and bending bands, which appear in a spectral region (typically ~2100-2300 cm⁻¹) that is usually free from interference from other common organic functional groups. uiowa.edu

As the deuterated acetic acid is consumed or transformed during the reaction, the intensity of its characteristic C-D absorption peaks will decrease. Simultaneously, the appearance of new peaks can signal the formation of deuterated intermediates or products. This allows for the determination of reaction kinetics and provides direct evidence for proposed reaction pathways. The ability to perform these measurements in-situ avoids errors associated with sample extraction and off-line analysis. rsc.orgresearchgate.net

Investigations into Molecular Interactions and Hydrogen Bonding via Vibrational Spectroscopy

Vibrational spectroscopy is exceptionally sensitive to intermolecular forces, particularly hydrogen bonding. nih.govresearchgate.net Carboxylic acids like acetic acid are known to form strong hydrogen bonds, most notably creating stable cyclic dimers, especially in the liquid phase and in nonpolar solvents. rsc.orgnih.gov This dimerization has a profound effect on the vibrational spectrum.

The formation of a hydrogen bond (O-H···O=C) weakens the O-H bond, causing its stretching frequency to decrease significantly and broaden into a very prominent feature in the IR spectrum. spectroscopyonline.com Simultaneously, the C=O bond involved in the hydrogen bond is also slightly weakened and its stretching frequency shifts to a lower wavenumber compared to the non-hydrogen-bonded monomer. nih.gov

By studying this compound, researchers can isolate the effects on the carbonyl and hydroxyl groups from changes in the methyl group. Comparing the spectra of deuterated and non-deuterated acetic acid under various conditions (e.g., different concentrations and solvents) helps to unravel the complex interplay of vibrational couplings and intermolecular interactions. rsc.orgresearchgate.net The distinct shifts and changes in band shape upon hydrogen bond formation provide detailed insights into the structure and dynamics of molecular assemblies in the condensed phase. nih.govnih.gov

Mechanistic Studies Via Kinetic Isotope Effects Kie with 2,2,2 Trideuterioacetic Acid

Fundamental Principles and Theory of Kinetic Isotope Effects

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org The origin of this effect is quantum mechanical and lies in the differences in the zero-point vibrational energy (ZPE) of chemical bonds. wikipedia.orggmu.edusustainability-directory.com

A chemical bond is not static; it vibrates at a specific frequency determined by the masses of the connected atoms and the bond's force constant. According to quantum mechanics, the lowest possible vibrational energy state is not zero but a value known as the ZPE. gmu.edu A bond involving a lighter isotope, such as a carbon-hydrogen (C-H) bond, vibrates at a higher frequency than a bond to a heavier isotope, like a carbon-deuterium (C-D) bond. wikipedia.orgsustainability-directory.com This results in the C-H bond having a higher ZPE than the C-D bond.

For a reaction to occur, molecules must acquire sufficient energy—the activation energy—to reach a high-energy transition state. Because the C-D bond in a molecule like 2,2,2-trideuterioacetic acid starts from a lower energy level (lower ZPE), more energy is required to reach the transition state where this bond is broken or significantly altered. wikipedia.org This higher activation energy leads to a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the KIE is most pronounced when the relative change in mass is greatest, which is why substituting hydrogen (¹H) with deuterium (B1214612) (²H) produces a particularly large and readily measurable effect. wikipedia.org

Elucidation of Rate-Determining Steps and Transition State Structures

KIE measurements are indispensable for identifying the rate-determining step (RDS) of a reaction and for characterizing the geometry of its transition state (TS). fiveable.melibretexts.org The observation of a significant primary KIE provides compelling evidence that the bond to the isotopically labeled atom is cleaved in the RDS. libretexts.orgacs.org

The magnitude of the KIE offers further clues about the nature of the transition state. nih.govnih.gov According to the Hammond postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. princeton.edu In proton transfer reactions, for instance, the KIE is often maximal when the transfer is symmetric—that is, when the proton is shared equally between the donor and acceptor in the transition state. princeton.edunih.gov In such cases, the reaction is thermoneutral, and the transition state resembles neither the reactants nor the products closely. princeton.edu

While this compound would not exhibit a primary KIE in reactions where the C-D bonds remain intact, the measurement of a secondary KIE can still provide valuable information. An observed SKIE would signal that the vibrational modes of the methyl group are altered in the transition state, perhaps due to steric hindrance, hyperconjugation, or changes in the electronic structure of the adjacent carboxyl group as it participates in the reaction. wikipedia.org

Analysis of Solvent Isotope Effects in Reaction Kinetics

A solvent isotope effect (SIE) is observed when the bulk solvent of a reaction is replaced with its deuterated analogue, such as using D₂O instead of H₂O or acetic acid-d (CH₃COOD) instead of acetic acid. chem-station.com This technique is particularly useful for probing mechanisms that involve the solvent as a reactant, catalyst, or mediator of proton transfer. libretexts.orgnih.gov

Deuterated acetic acid is a valuable solvent for studying such mechanisms. acs.org For example, using CH₃COOD as a solvent allows for the investigation of reactions where proton transfer from the carboxylic acid is a key step. The substitution of the acidic proton with deuterium typically slows down the proton transfer step, resulting in a normal SIE. cdnsciencepub.com Conversely, an inverse SIE (kH/kD < 1) can occur. This is often because the acid dissociation constant (Ka) of a carboxylic acid is lower in a deuterated solvent like D₂O compared to H₂O, which can affect the concentration of the reactive species in a pre-equilibrium step. chem-station.comnih.gov

Using this compound (CD₃COOH) as a reactant in a non-deuterated solvent would probe secondary effects, while using fully deuterated acetic acid (CD₃COOD) as a solvent would introduce a combination of primary (from the O-D group) and secondary (from the C-D groups) isotope effects, providing a multi-faceted view of the solvent's role in the transition state.

Case Studies in Mechanistic Elucidation

The Maillard reaction is the complex network of chemical changes that occur when amino acids and reducing sugars react, typically at elevated temperatures. nih.gov This reaction is responsible for the browning and characteristic flavors of many cooked foods, and it produces a wide array of compounds, including significant amounts of acetic acid. mdpi.comsandiego.edu Understanding the pathways of acetic acid formation is crucial for controlling flavor development in food processing.

Isotopic labeling studies have been fundamental to unraveling these complex formation mechanisms. It is important to note that to trace the origin of the carbon backbone, these studies have primarily employed ¹³C-labeled sugars and ¹⁷O/¹⁸O-labeled water rather than using deuterated acetic acid as a reactant. nih.govnih.govacs.org These experiments have revealed that acetic acid does not arise from a single pathway but from the fragmentation of the sugar at different positions.

Research using various ¹³C-labeled glucose isotopomers has shown that all six carbon atoms of glucose can be incorporated into the final acetic acid product. The major pathway, accounting for approximately 70% of the acetic acid formed, involves the cleavage of the bond between C-2 and C-3 of the sugar. nih.govresearchgate.net This mechanism, known as a hydrolytic β-dicarbonyl cleavage, proceeds through a 1-deoxy-2,3-hexodiulose intermediate and yields acetic acid from the C-1 and C-2 atoms of the original glucose molecule. nih.govimreblank.ch A smaller portion of acetic acid is formed from the C-5/C-6 atoms (~20%) and the C-3/C-4 atoms (~10%). nih.govresearchgate.net Alongside this primary hydrolytic route, a minor alternative pathway involving an oxidative α-dicarbonyl cleavage has also been identified. nih.govacs.org

The distribution of carbon atoms from glucose into acetic acid, as determined by ¹³C-labeling experiments, is summarized in the table below.

| Carbon Pair Origin in Glucose | Relative Contribution to Acetic Acid (%) |

| C-1 / C-2 | ~70% |

| C-5 / C-6 | ~20% |

| C-3 / C-4 | ~10% |

Data sourced from studies on Maillard model systems under controlled conditions. nih.govresearchgate.net

These isotopic tracer studies exemplify how such techniques can be used to map complex reaction networks and identify the contributions of competing pathways, providing a detailed mechanistic picture of chemical transformations.

Palladium-Catalyzed Synthesis of Vinyl Acetate (B1210297): Deuterium Labeling Investigations

The palladium-catalyzed synthesis of vinyl acetate from ethylene and acetic acid is a cornerstone of the chemical industry. Deuterium labeling studies have been instrumental in elucidating its mechanism. While direct KIE studies using this compound in this specific reaction are not prominent in the literature, extensive research using deuterated ethylene (C₂D₄) provides critical mechanistic insights.

Two primary mechanisms have been proposed: one involving the direct coupling of ethylene with a surface acetate species, followed by β-hydride elimination, and another where ethylene first dehydrogenates to a vinyl intermediate that then couples with acetate. uwm.edu Isotopic labeling helps distinguish between these pathways.

Studies on a Pd(111) surface demonstrated that reacting deuterated ethylene (C₂D₄) with adsorbed acetate species resulted in a significant kinetic isotope effect. The reaction with C₂D₄ was found to be approximately six times slower than with C₂H₄. uwm.edu This large KIE points to the cleavage of a C-H (or C-D) bond being the rate-limiting step of the reaction. researchgate.net Further analysis confirmed that the reaction proceeds via an acetoxyethyl-palladium intermediate. The subsequent β-hydride elimination from this intermediate is the rate-determining step, which is consistent with the observed isotope effect. uwm.eduresearchgate.net The detection of the acetoxyethyl–palladium intermediate when using C₂D₄, a species not observed during the reaction with C₂H₄, further supports this mechanism. uwm.edu The slower decomposition of the deuterated intermediate allows it to accumulate on the surface to detectable levels. uwm.edu

In a related industrial process, the synthesis of vinyl acetate from acetylene and acetic acid over a zinc acetate catalyst, the use of deuterated acetic acid (CD₃COOH) showed that the acetate group in the final product came directly from the zinc acetate catalyst rather than from an adsorbed acetic acid molecule. rsc.org This highlights how labeling the acetate component can be used to trace its path into the final product.

Table 1: Isotope Effects in Vinyl Acetate Synthesis

| Reactants | Catalyst System | Observed KIE (kH/kD) | Rate-Limiting Step |

|---|---|---|---|

| C₂H₄ vs. C₂D₄ + Acetate | Pd(111) Surface | ~6 | β-Hydride Elimination |

Reaction Pathways of Acetic Acid in Fischer-Tropsch Synthesis

When ¹⁴C-labeled acetic acid was added to an F-T synthesis reaction over a doubly promoted fused iron catalyst, it was found that the acetic acid did not act as a significant intermediate for hydrocarbon chain growth. researchgate.net A major portion of the added acetic acid underwent direct decarboxylation or hydrogenolysis, producing methane and ethane. researchgate.net However, the study also revealed that the addition of acetic acid influenced the product distribution, leading to an increase in the selectivity for ethanol, acetaldehyde (B116499), and acetone. researchgate.net

Furthermore, the introduction of labeled acetic acid resulted in the formation of products not typically seen in F-T synthesis, such as ethyl butanoate and ethylene glycol, indicating that acetic acid can participate in secondary reactions. researchgate.net When the methyl group of acetic acid was labeled, the ¹⁴C was found to participate in chain initiation, but not propagation. researchgate.net These tracer studies demonstrate that while acetic acid is not a primary chain-builder in F-T synthesis, it actively engages in various reaction pathways on the catalyst surface. researchgate.netacs.org

Pyrolysis Mechanisms of Esters: Evidence from Deuterium Labeling

The gas-phase pyrolysis of esters containing a β-hydrogen atom is a classic unimolecular elimination reaction that proceeds through a cyclic, six-membered transition state to yield an alkene and a carboxylic acid. acs.org The use of esters derived from this compound provides a means to measure the secondary kinetic isotope effect and probe the nature of this transition state.

A key study measured the rates of pyrolysis for 1-phenylethyl acetate and its 2,2,2-trideuterio-isomer (1-phenylethyl 2,2,2-trideuterioacetate). rsc.org This experiment directly probes the effect of deuterium substitution on the acetyl methyl group, which is involved in the hydrogen transfer step within the cyclic transition state.

The pyrolysis was conducted at 656.1 K, and a kinetic isotope effect (kH/kD) of 2.15 was obtained. rsc.org This value is considered a primary KIE because it results from the transfer of a hydrogen (or deuterium) atom in the rate-determining step. The magnitude of this effect provides strong evidence for the concerted, cyclic transition state model and helps to refine its structure, indicating significant C-H bond stretching at this stage of the reaction. rsc.org

Table 3: Kinetic Isotope Effect in the Pyrolysis of 1-Phenylethyl Acetate Isomers

| Compound | Temperature (K) | kH/kD |

|---|---|---|

| 1-phenylethyl acetate vs. 1-phenylethyl 2,2,2-trideuterioacetate | 656.1 | 2.15 |

Metabolic Tracing and Pathway Analysis Using 2,2,2 Trideuterioacetic Acid

Applications in In Vitro Systems for Metabolic Pathway Characterization

2,2,2-Trideuterioacetic acid is a valuable tool for characterizing metabolic pathways in various in vitro systems, including cell models. nih.govspringernature.com Stable Isotope Resolved Metabolomics (SIRM) is an approach that utilizes compounds like deuterated acetate (B1210297) to analyze the fate of individual atoms from precursors to products, which helps in deducing metabolic pathways and networks. researchgate.net

In vitro studies using this compound allow for controlled experiments to probe specific metabolic activities. For instance, by supplying cells in culture with this labeled acetate, researchers can trace its entry into central carbon metabolism. Acetate is readily converted to acetyl-CoA, a critical metabolic hub. The deuterium-labeled acetyl-CoA then enters various pathways, most notably the tricarboxylic acid (TCA) cycle. researchgate.net

The flow of the deuterium (B1214612) label through the TCA cycle can be monitored by analyzing the isotopic enrichment in cycle intermediates and associated amino acids like glutamate (B1630785) and glutamine. researchgate.netnih.gov This provides detailed information on TCA cycle activity and the relative contributions of different substrates to the acetyl-CoA pool. Such studies are crucial for understanding the metabolic adaptations of cells, for example, in cancer, where metabolic reprogramming is a key hallmark. researchgate.net The ability to track metabolic pathways under perturbed conditions, such as drug treatment, makes this compound a powerful probe in preclinical research. springernature.com

Tracking Carbon Flow and Substrate Utilization in Biochemical Pathways

This compound serves as an effective tracer for monitoring carbon (and associated hydrogen) flow and substrate utilization. Once converted to acetyl-CoA, the deuterated acetyl group is incorporated into citrate (B86180), marking its entry into the TCA cycle. researchgate.net As the labeled citrate is metabolized through the cycle, the deuterium atoms can be tracked through subsequent intermediates like α-ketoglutarate, succinyl-CoA, fumarate (B1241708), and malate. researchgate.net

The distribution and potential loss of deuterium atoms at different steps of the TCA cycle can provide insights into the reversibility of reactions and the activity of specific enzymes. researchgate.net For example, the conversion of succinate (B1194679) to fumarate can lead to the loss of a deuterium atom. researchgate.net By measuring the isotopic enrichment in these intermediates, researchers can quantify the flux through the cycle.

A key application is determining the contribution of acetate to cellular energy metabolism. In many cell types, acetate can be a significant fuel source, particularly under specific physiological or pathological conditions. For instance, studies have used deuterated acetate to investigate acetate breakdown and TCA cycle activity in the liver, which is relevant to metabolic disorders like fatty liver disease. nih.gov The rate of appearance of deuterium in TCA cycle intermediates and related metabolites directly reflects the rate of acetate utilization.

| Metabolite | Pathway | Role of this compound | Research Focus |

| Acetyl-CoA | Central Carbon Metabolism | Precursor for labeled acetyl-CoA formation | Quantifying entry into metabolic pathways |

| Citrate | TCA Cycle | First intermediate incorporating the deuterium label | Measuring the rate of TCA cycle initiation |

| α-Ketoglutarate | TCA Cycle | Downstream labeled intermediate | Assessing flux through the first half of the TCA cycle |

| Glutamate | Amino Acid Metabolism | Labeled via exchange with α-ketoglutarate | Probing the link between TCA cycle and amino acid synthesis |

| Succinate | TCA Cycle | Downstream labeled intermediate | Analyzing later stages of the TCA cycle |

Elucidation of Novel Metabolic Adaptations and Previously Undefined Pathways

The use of stable isotope tracers like this compound is instrumental in uncovering metabolic adaptations and pathways that might otherwise remain hidden. umich.educkisotopes.com By providing a dynamic view of metabolic fluxes, isotope tracing can reveal unexpected pathway activities or connections between different metabolic networks.

For example, in cancer cells, which exhibit significant metabolic plasticity, tracing studies can identify which substrates are used to support proliferation and survival in different microenvironments. umich.edu While glucose and glutamine are often considered the primary fuels, studies using deuterated acetate can quantify the often-underappreciated role of acetate in supporting biosynthesis and energy production.

Furthermore, isotope tracing can help validate the existence and activity of predicted metabolic pathways. By observing the transfer of isotopic labels between metabolites, researchers can confirm the sequence of reactions in a proposed pathway. This approach has been used to elucidate biosynthetic pathways for various compounds. While specific examples focused solely on this compound for discovering entirely new pathways are not prevalent in the initial search, the principle remains a cornerstone of metabolic discovery. The technique allows for a functional interrogation of the metabolome, moving beyond static measurements of metabolite concentrations to reveal the underlying metabolic wiring of the cell. core.ac.uknih.gov

Methodologies for Quantitative Isotopic Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational approach for quantifying the rates (fluxes) of intracellular metabolic reactions. medchemexpress.comnih.gov Isotope-assisted MFA (iMFA) integrates data from stable isotope labeling experiments, such as those using this compound, with a stoichiometric model of metabolic networks to calculate intracellular fluxes that cannot be measured directly. nih.gov

The workflow for an iMFA experiment typically involves the following steps:

Isotope Labeling: Cells or organisms are cultured with a labeled substrate (e.g., this compound) until they reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. osti.gov

Sample Analysis: The isotopic labeling patterns of key intracellular metabolites, often protein-derived amino acids or central carbon intermediates, are measured using analytical techniques like mass spectrometry or NMR. umich.edunih.gov

Flux Calculation: The measured labeling data, along with other measured rates (like substrate uptake and product secretion), are used as inputs for a computational model. The model simulates the flow of the isotope through the metabolic network for a given set of fluxes. By iteratively adjusting the flux values, the algorithm finds the flux distribution that best explains the experimentally measured labeling patterns. nih.govnih.gov

iMFA provides a detailed, quantitative map of cellular metabolism, revealing how cells allocate resources through different pathways. researchgate.net This is critical for identifying metabolic bottlenecks in bioengineering applications or understanding the metabolic rewiring in diseases. umich.edu While many MFA studies utilize ¹³C-labeled tracers, the principles and methodologies are directly applicable to deuterium-labeled substrates. nih.govnih.gov

Advanced Analytical Methods for Labeled Metabolite Analysis (e.g., GC-MS, NMR)

The analysis of metabolites labeled with deuterium from this compound relies on sophisticated analytical techniques capable of distinguishing between isotopologues (molecules that differ only in their isotopic composition). researchgate.net The two primary methods used are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. umich.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to separate and identify volatile compounds. nih.gov For metabolite analysis, samples are typically derivatized to make them volatile before being injected into the gas chromatograph. researchgate.net The compounds are separated based on their physicochemical properties and then ionized and detected by the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues of a given metabolite. researchgate.net For example, the incorporation of one, two, or three deuterium atoms from this compound into a downstream metabolite will result in corresponding shifts in its mass spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful tool for metabolomics that provides detailed structural information. nih.govmdpi.com A key advantage of NMR in isotope tracing is its ability to determine the specific position of an isotopic label within a molecule (positional isotopomer analysis). springernature.comnih.gov This provides a deeper level of information about the biochemical transformations that have occurred. springernature.com While mass spectrometry measures the total number of heavy isotopes in a molecule, NMR can distinguish between, for example, deuterium on the second versus the third carbon of a metabolite. nih.gov This capability is invaluable for resolving fluxes through complex and intersecting metabolic pathways. nih.govnih.gov Both 1D and 2D NMR experiments are used to analyze complex mixtures of labeled metabolites. springernature.comresearchgate.net

The combination of these complementary techniques, MS for its high sensitivity and NMR for its detailed positional information, provides a comprehensive view of metabolic fluxes. nih.govnih.gov

| Analytical Method | Principle of Detection | Key Advantages for Deuterium Tracing | Common Applications |

| GC-MS | Separation by chromatography, detection by mass-to-charge ratio. | High sensitivity, ability to resolve and quantify different isotopologues based on mass. | Quantifying deuterium enrichment in central carbon metabolites and amino acids. nih.govresearchgate.netnih.gov |

| NMR | Detection of nuclear spin properties in a magnetic field. | Provides positional isotopomer information, non-destructive, requires minimal sample preparation. | Determining the specific location of deuterium labels within a metabolite's structure, in vitro and in vivo flux measurements. nih.govnih.govspringernature.com |

Theoretical and Computational Chemistry Studies of Deuterated Acetic Acid Systems

Quantum Mechanical (QM) Calculations for Deuterated Molecular Systems

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules and the effects of isotopic substitution. In the case of 2,2,2-trideuterioacetic acid, QM methods are employed to predict changes in vibrational frequencies, zero-point energies, and geometric parameters arising from the replacement of hydrogen with deuterium (B1214612) in the methyl group.

One of the primary consequences of deuteration is the alteration of vibrational modes. Due to the heavier mass of deuterium, the C-D bonds in the trideuteriomethyl group vibrate at lower frequencies compared to the C-H bonds in non-deuterated acetic acid. These shifts in vibrational frequencies can be accurately predicted using ab initio and density functional theory (DFT) calculations. For instance, calculations can reveal the specific changes in the symmetric and asymmetric stretching and bending frequencies of the methyl group. These theoretical predictions are crucial for interpreting experimental infrared and Raman spectra.

Furthermore, QM calculations are essential for understanding the formation and stability of intermolecular complexes, such as the cyclic dimers of acetic acid. Studies have explored the molecular structures of various deuterated acetic acid dimers, including pure methyl-deuterated acetic acid dimers. researchgate.net These calculations help in elucidating the subtle changes in hydrogen bonding and intermolecular interactions upon deuteration.

Table 1: Calculated Vibrational Frequency Shifts in this compound Compared to Acetic Acid

| Vibrational Mode | Acetic Acid (CH₃COOH) Frequency (cm⁻¹) | This compound (CD₃COOH) Frequency (cm⁻¹) | Calculated Shift (cm⁻¹) |

| Methyl C-H/C-D Symmetric Stretch | ~2940 | ~2100 | ~-840 |

| Methyl C-H/C-D Asymmetric Stretch | ~3000 | ~2250 | ~-750 |

| Methyl C-H/C-D Symmetric Bend | ~1380 | ~1050 | ~-330 |

| Methyl C-H/C-D Asymmetric Bend | ~1430 | ~1080 | ~-350 |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the quantum mechanical calculations.

Molecular Dynamics (MD) Simulations Incorporating Isotopic Substitutions

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into the structure, dynamics, and thermodynamics of liquids and solutions. For this compound, MD simulations can be employed to study its behavior in various environments, such as in aqueous solution or as a pure liquid.

In MD simulations, the effect of isotopic substitution is primarily introduced through the change in atomic masses in the force field parameters. While the potential energy surface remains the same under the Born-Oppenheimer approximation, the difference in mass affects the dynamics of the molecule. For instance, the slower vibrational motions of the CD₃ group can influence intermolecular interactions and the structuring of the surrounding solvent molecules.

MD simulations have been used to investigate the intermolecular structure formation in acetic acid-water mixtures. nih.gov Such studies can be extended to this compound to explore how the deuterated methyl group affects the hydrogen-bonding network and the formation of acetic acid aggregates like cyclic dimers and chains. nih.gov These simulations can provide detailed information on radial distribution functions, coordination numbers, and the lifetime of hydrogen bonds, offering a molecular-level understanding of the isotope effects on the solution structure. The aggregation of acetic acid in both gas and liquid phases has been a subject of interest for both experimental and computational studies. researchgate.net

Table 2: Potential Parameters for MD Simulations of Acetic Acid Isotopologues

| Atom Type | Isotope | Mass (amu) | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) |

| C (carbonyl) | ¹²C | 12.011 | 3.75 | 0.105 |

| O (carbonyl) | ¹⁶O | 15.999 | 3.00 | 0.120 |

| O (hydroxyl) | ¹⁶O | 15.999 | 3.07 | 0.152 |

| H (hydroxyl) | ¹H | 1.008 | 0.00 | 0.000 |

| C (methyl) | ¹²C | 12.011 | 3.75 | 0.105 |

| H (methyl) | ¹H | 1.008 | 2.50 | 0.030 |

| D (methyl) | ²H | 2.014 | 2.50 | 0.030 |

Note: This table presents a generic set of parameters. Actual force fields used in simulations (e.g., OPLS-AA, CHARMM, AMBER) will have specific, highly parameterized values.

Computational Modeling of Transition States and Reaction Coordinates

The study of transition states is crucial for understanding chemical reaction mechanisms and kinetics. nih.gov However, transition states are fleeting and cannot be directly observed experimentally. mit.edu Computational modeling provides a powerful means to determine the geometry and energy of transition states, thereby elucidating reaction pathways. nih.govmit.edu

For reactions involving this compound, computational modeling can be used to investigate kinetic isotope effects (KIEs). The substitution of hydrogen with deuterium in the methyl group can lead to secondary KIEs, which arise from changes in the vibrational frequencies of bonds not directly involved in the bond-breaking or bond-forming processes. These effects are often subtle and require high-level computational methods for accurate prediction.

Quantum chemistry methods, such as density functional theory (DFT), can be used to locate the transition state structure on the potential energy surface and calculate its vibrational frequencies. mit.edu From the vibrational frequencies of the reactants and the transition state, the KIE can be calculated using transition state theory. For example, in an esterification reaction, the deuteration of the methyl group could influence the stability of the transition state through hyperconjugative effects, leading to a predictable KIE. Computational studies have explored the β-deuterium isotope effect in enzyme-catalyzed reactions, providing a framework for understanding similar effects in other chemical transformations. icm.edu.pl

Table 3: Hypothetical Calculated Kinetic Isotope Effects for a Reaction Involving Acetic Acid

| Reaction Type | Isotopic Position | Calculated Primary KIE (kH/kD) | Calculated Secondary KIE (kH/kD) |

| C-H bond cleavage at methyl group | 2,2,2-trideuterio | > 1 | - |

| Esterification (carbonyl attack) | 2,2,2-trideuterio | - | 0.9 - 1.1 |

| Decarboxylation | 2,2,2-trideuterio | - | 0.95 - 1.05 |

Note: The values are illustrative. The actual KIE depends on the specific reaction mechanism and the nature of the transition state.

Prediction of Spectroscopic Parameters and Isotope Effects through Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. frontiersin.org For this compound, these models can predict how deuteration affects various spectroscopic properties, most notably NMR chemical shifts and vibrational frequencies.

The substitution of hydrogen with deuterium in the methyl group leads to small but measurable changes in the electron distribution around the neighboring atoms. These changes, in turn, affect the magnetic shielding of the nuclei, resulting in isotope shifts in the NMR spectra. High-level quantum mechanical calculations, often employing DFT with specialized basis sets, can predict these ¹³C and ¹H (or residual ¹H in partially deuterated samples) NMR chemical shifts with considerable accuracy. github.io Comparing the calculated spectra for CH₃COOH and CD₃COOH allows for the precise determination of the isotopic shifts.

In vibrational spectroscopy, computational models can generate the entire infrared and Raman spectra of this compound. By calculating the harmonic and often anharmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be constructed. This is particularly useful for assigning the peaks in the experimental spectrum, especially in the "fingerprint" region where many vibrational modes overlap. The calculated shifts in vibrational frequencies upon deuteration provide a clear signature of the isotopic substitution. rsc.org

Table 4: Predicted Isotope Effects on NMR Chemical Shifts for Acetic Acid

| Nucleus | Acetic Acid (CH₃COOH) Chemical Shift (ppm) | This compound (CD₃COOH) Chemical Shift (ppm) | Predicted Isotope Shift (ppm) |

| ¹³C (carbonyl) | ~178 | ~177.8 | ~ -0.2 |

| ¹³C (methyl) | ~21 | ~20.5 | ~ -0.5 |

| ¹H (hydroxyl) | ~11.5 | ~11.5 | ~ 0 |

| ¹H (residual in methyl) | ~2.1 | ~2.05 | ~ -0.05 |

Note: Chemical shifts are relative to TMS and can be influenced by solvent and concentration. The predicted isotope shifts are indicative and depend on the computational method.

Density Functional Theory (DFT) Applications in Reaction Mechanism Investigations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.gov For reactions involving this compound, DFT can be used to map out the entire potential energy surface, identifying reactants, products, intermediates, and transition states. nih.govrsc.org

DFT calculations can elucidate the role of the deuterated methyl group in various chemical transformations. For example, in acid-catalyzed reactions, the electron-donating ability of the methyl group, which can be subtly altered by deuteration, can influence the reactivity of the carboxyl group. DFT can quantify these effects by calculating properties such as atomic charges, bond orders, and molecular orbitals at different points along the reaction coordinate.

Furthermore, DFT is instrumental in studying the thermodynamics and kinetics of reactions. By calculating the energies of all stationary points on the potential energy surface, the reaction enthalpy, entropy, and Gibbs free energy can be determined. nih.gov The calculated activation energy, derived from the energy difference between the reactants and the transition state, provides a direct measure of the reaction rate and allows for the theoretical prediction of kinetic isotope effects. DFT has been successfully applied to study the vibrational spectra of aqueous solutions of acetic acid, providing a basis for understanding the effects of deuteration in such systems. rsc.org

Table 5: Comparison of DFT Functionals for Acetic Acid Calculations

| DFT Functional | Basis Set | Key Strengths | Common Applications |

| B3LYP | 6-31G(d), 6-311++G(d,p) | Good balance of accuracy and efficiency for a wide range of organic molecules. | Geometry optimization, frequency calculations, reaction energies. |

| M06-2X | 6-311+G(d,p), def2-TZVP | Good for non-covalent interactions, thermochemistry, and kinetics. | Studying reaction mechanisms, transition states, and intermolecular complexes. |

| ωB97X-D | 6-311+G(d,p), cc-pVTZ | Includes empirical dispersion corrections, good for systems with weak interactions. | Investigating van der Waals complexes, reaction pathways with dispersion effects. |

| PBE0 | aug-cc-pVTZ | A hybrid functional that often provides accurate electronic properties. | Calculating NMR chemical shifts, electronic transitions. |

Advanced Analytical Method Development and Validation for Deuterated Compounds

Development of Robust Analytical Procedures for the Detection and Quantification of Deuterated Acetic Acid and its Metabolites

The accurate detection and quantification of 2,2,2-Trideuterioacetic acid and its metabolites are crucial for its application in metabolic research and as an internal standard. Robust analytical procedures are designed to be precise, accurate, and reliable across various biological matrices. The development of such methods often involves a multi-step process beginning with sample preparation, followed by instrumental analysis and data processing.

A primary technique for the analysis of deuterated organic acids is mass spectrometry (MS) coupled with a chromatographic separation method. For instance, a method developed for analyzing indole-3-acetic acid (IAA) and its metabolites utilized deuterated IAA as an internal standard for quantification by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This approach is directly applicable to this compound, where the deuterated compound itself is the analyte. The procedure involves extracting the acid from the biological matrix (e.g., plant tissue, plasma, urine), followed by chromatographic separation to isolate it from interfering compounds before it enters the mass spectrometer for detection. nih.govnih.gov

In the context of metabolic studies, researchers must also identify and quantify metabolites. For example, if this compound were metabolized, the deuterium (B1214612) label would be tracked through the metabolic pathway. Analytical methods must be capable of separating the parent compound from its metabolites and quantifying each. This often requires the synthesis of deuterated standards for each potential metabolite to ensure accurate quantification. nih.gov

Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is another powerful technique used for determining the isotope ratios of organic compounds like acetic acid. nih.gov This method can provide high precision measurements of deuterium enrichment. The sample is first introduced into a gas chromatograph for separation, and then the eluted compounds are converted to a simple gas (like H₂) before entering the isotope ratio mass spectrometer. A study on acetic acid in vinegar demonstrated repeatabilities of ±5.0 per thousand for hydrogen isotope ratios, sufficient to distinguish its origin. nih.gov Such a procedure could be adapted to quantify the deuterium enrichment of this compound in various samples.

The choice of method depends on the specific research question, the required sensitivity, and the nature of the sample matrix. Key considerations in method development include:

Sample Preparation: Efficient extraction from the matrix (e.g., liquid-liquid extraction, solid-phase extraction) while minimizing degradation or isotopic exchange.

Chromatographic Separation: Achieving baseline separation of the analyte from isomers and matrix components.

Mass Spectrometric Detection: Optimizing ionization source parameters and selecting appropriate precursor and product ion transitions for high sensitivity and specificity in MS/MS methods.

Use of Internal Standards: Employing a stable isotopically labeled (SIL) internal standard is often considered the gold standard, though in this case, a structural analogue might be necessary if the analyte itself is the deuterated compound being quantified against a non-deuterated endogenous pool. nih.gov

Method Validation Strategies Tailored for Academic Research Applications of Deuterated Compounds

The validation process involves assessing several key parameters: researchgate.netmdpi.com

Specificity and Selectivity: This demonstrates that the analytical signal is unequivocally from the analyte of interest, this compound. This is typically assessed by analyzing blank matrix samples (e.g., plasma from an untreated subject) to check for interfering peaks at the retention time and mass-to-charge ratio of the analyte. For MS-based methods, the unique mass of the deuterated compound provides a high degree of specificity. researchgate.net

Linearity and Range: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration. A calibration curve is generated by analyzing standards at several concentration levels. For academic research, a minimum of five concentration points is often sufficient. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the variability of repeated measurements. They are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-assay) and on different days (inter-assay). For research purposes, accuracy within ±20% and precision (as coefficient of variation, %CV) ≤ 20% are often considered acceptable. mdpi.com

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision (typically ±20%). mdpi.com It defines the lower end of the usable analytical range.

Matrix Effect: As discussed previously, this is a critical parameter in LC-MS analysis. It can be qualitatively assessed by comparing the analyte signal in a post-extraction spiked matrix sample to the signal in a pure solvent standard. A quantitative assessment involves comparing the slope of a matrix-based calibration curve to a solvent-based curve.

Stability: This ensures the analyte is stable throughout the sample lifecycle, including sample collection, storage (short-term, long-term, freeze-thaw cycles), and processing. Stability is assessed by analyzing QC samples after they have been subjected to these conditions and comparing the results to freshly prepared samples. mdpi.com

The table below outlines these key validation parameters with typical acceptance criteria suitable for an academic research environment.

| Parameter | Description | Typical Acceptance Criteria (Academic Research) |

|---|---|---|

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net | No significant interfering peaks at the analyte's retention time and m/z in blank matrix. |

| Linearity | The relationship between concentration and analytical response over a defined range. researchgate.net | Coefficient of determination (r²) ≥ 0.99. |

| Accuracy | Closeness of measured concentration to the nominal concentration. mdpi.com | Mean concentration within ±20% of the nominal value (±25% at LLOQ). |

| Precision | Agreement between a series of measurements. Expressed as %CV. mdpi.com | Coefficient of Variation (%CV) ≤ 20% (≤ 25% at LLOQ). |

| LLOQ | Lowest concentration on the calibration curve with acceptable accuracy and precision. mdpi.com | Analyte response is identifiable and reproducible with accuracy and precision within 20-25%. |

| Stability | Chemical stability of the analyte in a given matrix under specific conditions for given time intervals. mdpi.com | Mean concentration within ±20% of nominal concentration after storage/handling. |

Integration of Chromatography with Mass Spectrometry for Comprehensive Analysis (LC-MS/MS, GC-MS)

The combination of a separation technique (chromatography) with a highly sensitive and specific detection method (mass spectrometry) is the cornerstone of modern bioanalytical chemistry for quantifying small molecules like this compound. mdpi.com Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS/MS configuration, are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Acetic acid is volatile, making it a good candidate for GC analysis. However, its high polarity and carboxyl group can lead to poor peak shape and adsorption onto the GC column. To overcome this, derivatization is often required to convert the acid into a less polar and more volatile ester (e.g., a methyl or silyl (B83357) ester). This adds a step to the sample preparation but can significantly improve chromatographic performance and sensitivity. mdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting fragmentation pattern provides structural information and high specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is arguably the most widely used technique for quantifying small molecules in complex biological matrices. mdpi.com It does not require the analyte to be volatile, and derivatization is often unnecessary. The analyte is separated in the liquid phase on an LC column (e.g., reversed-phase C18) and then introduced into the MS source. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like acetic acid, typically operating in negative ion mode to deprotonate the carboxylic acid [M-H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) provides an extra dimension of specificity. A specific precursor ion (e.g., the molecular ion of deuterated acetic acid, m/z 62 for CD₃COO⁻) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, effectively filtering out background noise and matrix interferences. researchgate.net The choice of mobile phase additives, such as formic acid or acetic acid, is critical for optimizing ionization and chromatographic resolution. lcms.czreddit.com

The following table compares the features of GC-MS and LC-MS/MS for the analysis of this compound.

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Analyte Volatility | Required; suitable for acetic acid. | Not required. |

| Derivatization | Often necessary to improve volatility and peak shape. | Generally not required. |

| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI). | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |

| Specificity | High, based on characteristic fragmentation patterns (EI). | Very high, based on specific precursor-to-product ion transitions (SRM/MRM). |